Chroman-6-yl-acetic acid
Overview
Description
Chroman-6-yl-acetic acid, also known as 3,4-dihydro-2H-chromen-6-ylacetic acid, is a chemical compound with the molecular formula C11H12O3. It is a derivative of chroman, a bicyclic organic compound that consists of a benzene ring fused to a tetrahydropyran ring.
Scientific Research Applications
Chroman-6-yl-acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory agent and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of chroman-6-yl-acetic acid typically involves the reaction of chroman derivatives with acetic acid or its derivatives. One common method is the alkylation of chroman with bromoacetic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: Chroman-6-yl-acetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the acetic acid moiety is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chroman-6-yl-ketone, while reduction can produce chroman-6-yl-alcohol .
Mechanism of Action
The mechanism of action of chroman-6-yl-acetic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the expression of inflammatory markers such as TNF-α-induced ICAM-1 on endothelial cells. This inhibition can reduce inflammation and provide therapeutic benefits in conditions like arthritis .
Comparison with Similar Compounds
- Chroman-4-yl-acetic acid
- Chroman-2-yl-acetic acid
- Coumarin derivatives
Comparison: Chroman-6-yl-acetic acid is unique due to its specific substitution pattern on the chroman ring, which imparts distinct chemical and biological properties. Compared to chroman-4-yl-acetic acid and chroman-2-yl-acetic acid, it may exhibit different reactivity and biological activity. Coumarin derivatives, while structurally related, have different pharmacological profiles and applications .
Properties
IUPAC Name |
2-(3,4-dihydro-2H-chromen-6-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c12-11(13)7-8-3-4-10-9(6-8)2-1-5-14-10/h3-4,6H,1-2,5,7H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGDANNUJLUWYSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)CC(=O)O)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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